N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide
Description
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a methylpropanamide moiety
Properties
IUPAC Name |
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31FN2O2/c1-4-16(5-2)21(26)24-12-10-18(11-13-24)23-20(25)15(3)14-17-8-6-7-9-19(17)22/h6-9,15-16,18H,4-5,10-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCHEROMNPEGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)NC(=O)C(C)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced into the phenyl ring.
Coupling Reactions: The final step involves coupling the piperidine ring with the fluorophenyl group and the methylpropanamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in research to understand its biological activity and potential therapeutic effects.
Materials Science: It may be explored for its properties in the development of new materials or polymers.
Mechanism of Action
The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-chlorophenyl)-2-methylpropanamide
- N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-bromophenyl)-2-methylpropanamide
Uniqueness
N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
